Ethyl 2-amino-2-(2-methoxyphenyl)acetate
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Overview
Description
ethyl 2-(2-methoxyphenyl)glycinate , is a chemical compound with the molecular formula C₁₁H₁₅NO₃. It belongs to the class of amino acid derivatives and features an amino group (NH₂) and an ethyl ester group (CO₂C₂H₅) attached to the central carbon atom. The compound’s systematic name reflects its structure: an ethyl ester of 2-(2-methoxyphenyl)glycine.
Preparation Methods
Synthetic Routes: The synthesis of ethyl 2-amino-2-(2-methoxyphenyl)acetate involves the reaction of 2-(2-methoxyphenyl)glycine with ethyl chloroacetate. Here’s a step-by-step procedure:
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Protection of the Amino Group: : The amino group in 2-(2-methoxyphenyl)glycine is protected using a suitable reagent (e.g., TsOH, toluenesulfonic acid). This step prevents unwanted side reactions during subsequent steps.
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Reaction with Ethyl Chloroacetate: : The protected 2-(2-methoxyphenyl)glycine reacts with ethyl chloroacetate in the presence of a base (such as diisopropylethylamine, DIPEA) to form this compound.
Industrial Production Methods: While not widely produced on an industrial scale, this compound can be synthesized in the laboratory using the methods described above.
Chemical Reactions Analysis
Ethyl 2-amino-2-(2-methoxyphenyl)acetate can participate in various chemical reactions:
Hydrolysis: Treatment with acid or base leads to hydrolysis of the ester group, yielding 2-(2-methoxyphenyl)glycine.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common reagents include acids (for hydrolysis), reducing agents (for reduction), and nucleophiles (for substitution).
Scientific Research Applications
Chemistry::
Building Block: Ethyl 2-amino-2-(2-methoxyphenyl)acetate serves as a building block for more complex molecules.
Drug Synthesis: Researchers use it as an intermediate in the synthesis of pharmaceutical compounds.
Pharmacology: Investigating its potential as a drug candidate.
Metabolism Studies: Studying its metabolic fate in living organisms.
Fine Chemicals: Used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action for this compound remains an area of ongoing research. its structural features suggest potential interactions with cellular receptors or enzymes.
Comparison with Similar Compounds
Ethyl 2-amino-2-(2-methoxyphenyl)acetate shares similarities with other amino acid derivatives, such as ethyl 2-aminoacetate and ethyl 2-(4-methoxyphenyl)glycinate. Its uniqueness lies in the combination of the 2-(2-methoxyphenyl) substituent and the ethyl ester group.
Properties
CAS No. |
500772-69-0 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-amino-2-(2-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(13)10(12)8-6-4-5-7-9(8)14-2/h4-7,10H,3,12H2,1-2H3 |
InChI Key |
KTCGUJPDEROXJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1OC)N |
Origin of Product |
United States |
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